Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Description
The compound Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate is a structurally complex molecule featuring:
Properties
Molecular Formula |
C21H26N7Na2O17P3 |
|---|---|
Molecular Weight |
787.4 g/mol |
IUPAC Name |
disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2 |
InChI Key |
WSDDJLMGYRLUKR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate is a complex organic compound that combines elements of purine metabolism with phosphoric acid derivatives. Its intricate structure suggests potential roles in various biological processes, particularly those involving nucleotide metabolism and cellular signaling pathways.
Chemical Structure and Properties
The compound is characterized by a unique combination of a purine base (6-aminopurine) and a sugar moiety (hydroxymethylated oxolane), linked to multiple phosphate groups. This structure is indicative of its potential biological interactions and functions.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N7Na2O14P2 |
| Molecular Weight | 709.40 g/mol |
| CAS Number | 606-68-8 |
| Solubility | Soluble in water |
| Storage Conditions | Store in inert atmosphere at -20°C |
Preliminary studies indicate that disodium;[2-(6-aminopurin-9-yl)-5-[...]] may exhibit biological activities similar to nucleotides, impacting cellular pathways related to:
- Energy Transfer : Similar to ATP, it may participate in energy metabolism.
- Cell Signaling : Potential involvement in cyclic AMP (cAMP) signaling pathways.
- Nucleotide Synthesis : Acting as a substrate for enzymes involved in nucleic acid synthesis.
Case Studies
- Inhibition of Tyrosine Kinase Activity : Research suggests that compounds with similar structures can inhibit tyrosine kinase, which is crucial for cell signaling and proliferation. This inhibition could be leveraged for therapeutic applications in cancer treatment .
- Metabolic Pathway Interaction : Studies have shown that purine derivatives can modulate metabolic pathways, influencing cellular responses to stress and growth factors .
Synthesis Methods
The synthesis of disodium;[2-(6-aminopurin-9-yl)-5-[...]] involves several chemical reactions, including:
- Phosphorylation Reactions : Introducing phosphate groups through nucleophilic substitution.
- Hydroxymethylation : Modifying the sugar moiety to enhance biological activity.
- Purification Techniques : Utilizing chromatography to isolate the desired compound from by-products.
Potential Applications
The unique properties of disodium;[2-(6-aminopurin-9-yl)-5-[...]] allow for various applications:
- Pharmaceutical Development : Potential use as a therapeutic agent targeting metabolic disorders or cancer.
- Biochemical Research : Investigating its role in nucleotide metabolism and cell signaling.
- Agricultural Biotechnology : Exploring its effects on plant growth and stress responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Similarities
The similar property principle () posits that structurally analogous compounds share biological activities. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Observations
Phosphate Group Variations: The target compound’s multiple phosphates resemble Ap₆A (), a dinucleotide involved in DNA repair.
Modifications Impacting Stability and Activity :
- AR-C67085 () and 2-APTA-ADP () incorporate sulfur and halogen groups, respectively, enhancing enzyme resistance and binding affinity. The target compound lacks these modifications, suggesting differences in pharmacokinetics .
- The dibutyltin derivative () introduces a metal center, drastically altering toxicity and reactivity compared to the purely organic target compound.
Counterion Effects :
Preparation Methods
Synthesis of the Nucleoside Core
Starting Materials : The synthesis begins with protected sugar derivatives (e.g., 3,4-dihydroxyoxolane) and purine bases (6-aminopurine). The sugar moiety is typically prepared or isolated with selective protection of hydroxyl groups to allow regioselective phosphorylation.
Glycosylation : The attachment of the purine base to the sugar ring is achieved via glycosylation reactions, often employing activated sugar donors under Lewis acid catalysis to yield the nucleoside intermediate.
Phosphorylation Steps
Phosphoryl Group Introduction : The key step involves the introduction of phosphate groups at specific hydroxyl positions of the sugar. This is typically carried out using phosphoramidite chemistry or phosphorochloridate reagents, allowing stepwise addition of phosphate groups.
Formation of Pyrophosphate Linkages : The compound contains linked phosphate groups (oxidophosphoryl groups), which are formed by coupling monophosphate units under controlled conditions, often mediated by activating agents such as carbodiimides or imidazole derivatives.
Counterion Exchange : The final compound is isolated as a disodium salt, which involves neutralization of acidic phosphate groups with sodium hydroxide or sodium salts during purification.
Coupling with Carbamoylpyridinium Moiety
- The carbamoylpyridinium group is introduced by coupling a 3-carbamoylpyridin-1-ium derivative with the phosphorylated sugar moiety. This step may involve nucleophilic substitution or esterification reactions under mild conditions to preserve the integrity of the nucleotide structure.
Purification and Characterization
Purification : The crude product is purified by chromatographic methods such as ion-exchange chromatography or reverse-phase HPLC to separate the desired disodium nucleotide from side products.
Characterization : Structural confirmation is performed using NMR spectroscopy, mass spectrometry, and elemental analysis. The presence of multiple phosphate groups and sodium counterions is verified by ^31P NMR and ICP-MS analysis.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Key Considerations |
|---|---|---|---|
| 1 | Protection of sugar hydroxyl groups | TBDMS-Cl or Acetyl protecting groups | Selective protection to control regioselectivity |
| 2 | Glycosylation of purine base onto sugar | Lewis acid catalysts (e.g., TMSOTf) | Stereoselective formation of β-nucleoside |
| 3 | Phosphorylation of sugar hydroxyls | Phosphoramidite reagents, oxidation | Controlled mono- or diphosphorylation |
| 4 | Formation of pyrophosphate linkage | Carbodiimide coupling or imidazole | Avoid hydrolysis, maintain phosphate integrity |
| 5 | Coupling with carbamoylpyridinium moiety | Esterification/nucleophilic substitution | Mild conditions to prevent degradation |
| 6 | Neutralization to disodium salt | NaOH or sodium salts | Complete neutralization of acidic groups |
| 7 | Purification | Ion-exchange chromatography, HPLC | Removal of impurities and side products |
| 8 | Characterization | NMR, MS, elemental analysis | Confirm structure and purity |
In-Depth Research Findings and Notes
The complexity of the molecule requires careful control of stereochemistry at multiple sugar centers; undefined stereocenters may exist due to synthetic challenges.
The presence of multiple phosphate groups linked via oxidophosphoryl bonds necessitates mild phosphorylation conditions to prevent cleavage or rearrangement.
The carbamoylpyridinium substituent adds a positive charge, influencing solubility and requiring disodium salt formation for stability.
Literature indicates that similar nucleotide analogs are synthesized via iterative phosphoramidite chemistry, a standard in oligonucleotide synthesis, adapted here for the unique substituents.
No direct industrial-scale preparation methods are publicly disclosed, but patented methods for related nucleotide analogs suggest the use of automated solid-phase synthesis or solution-phase multistep synthesis with chromatographic purification.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this phosphorylated purine derivative, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves sequential phosphorylation of the ribose moiety using phosphoramidite chemistry or enzymatic phosphorylation. For example, a multi-step approach may include:
Protection of the nucleobase (6-aminopurin-9-yl) using tert-butyldimethylsilyl (TBS) groups.
Stepwise addition of phosphate groups via H-phosphonate intermediates under anhydrous conditions.
Final deprotection using tetrabutylammonium fluoride (TBAF).
Purity can be validated using reverse-phase HPLC (C18 column, 0.1% ammonium acetate buffer) and confirmed via high-resolution mass spectrometry (HRMS) and ³¹P NMR to verify phosphorylation patterns .
Q. How can the stereochemical configuration of the oxolane (ribose) ring and phosphorylated groups be determined?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. If crystallization fails, use 2D NMR techniques (e.g., NOESY or ROESY) to analyze spatial proximity of protons. For phosphoryl group orientation, ³¹P-¹H heteronuclear correlation spectroscopy (HMBC) can map coupling between phosphorus and adjacent protons .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is optimal. Use isotopically labeled analogs (e.g., ¹⁵N/¹³C-labeled) as internal standards. Validate linearity (1–1000 nM range), recovery (>90%), and matrix effects (<15% variability) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors). To address this:
Replicate assays under standardized conditions (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Mg²⁺).
Compare inhibition constants (Kᵢ) using both competitive and non-competitive models.
Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
Cross-reference structural analogs (e.g., AR-C67085, a P2Y receptor antagonist) to identify critical binding motifs .
Q. What strategies can optimize the compound’s stability in aqueous solutions for long-term biochemical studies?
- Methodological Answer : Stability issues often stem from hydrolysis of labile phosphoryl groups. Mitigate degradation by:
Adjusting pH to 6.5–7.0 to minimize acid/base-catalyzed hydrolysis.
Using cryopreservation (-80°C) in lyophilized form with trehalose as a stabilizer.
Incorporating chelating agents (e.g., EDTA) to sequester divalent cations that promote hydrolysis.
Monitor degradation via UPLC-MS at timed intervals .
Q. How can computational modeling elucidate the compound’s interaction with ATP-dependent kinases?
- Methodological Answer :
Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the kinase’s ATP-binding pocket (PDB ID: e.g., 1ATP).
Validate poses via molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns.
Identify key residues (e.g., Lys72, Asp184) through free-energy perturbation (FEP) calculations.
Cross-validate with mutagenesis studies to confirm computational predictions .
Q. What experimental approaches can distinguish between isomeric forms of this compound in complex mixtures?
- Methodological Answer : Isomeric separation requires chiral chromatography (e.g., Chiralpak IC column) with a hexane/isopropanol gradient. For structural confirmation, use ion mobility spectrometry-mass spectrometry (IMS-MS) to differentiate isomers based on collision cross-section (CCS) values. Pair with ¹H-¹H COSY and HSQC NMR to assign stereocenters .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer : Solubility discrepancies may reflect polymorphic forms or residual counterions. To reconcile:
Characterize solid-state forms via powder X-ray diffraction (PXRD).
Measure solubility in DMSO, water, and ethanol using nephelometry.
Compare thermogravimetric analysis (TGA) data to assess hydrate/anhydrous ratios.
Purity thresholds (>95% by HPLC) must be enforced to exclude solvent interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
